molecular formula C13H19NO B1594813 3-(Diethylamino)propiophenone CAS No. 94-38-2

3-(Diethylamino)propiophenone

Cat. No. B1594813
CAS RN: 94-38-2
M. Wt: 205.3 g/mol
InChI Key: YZTCGYARZGKANI-UHFFFAOYSA-N
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Description

3-(Diethylamino)propiophenone, also known as 1-Propanone, 3-(diethylamino)-1-phenyl-, is a compound with the molecular formula C13H19NO . It has a molecular weight of 205.30 g/mol . The IUPAC name for this compound is 3-(diethylamino)-1-phenylpropan-1-one .


Synthesis Analysis

The synthesis of 3-(Diethylamino)propiophenone involves an N-alkylation of secondary benzylamines with propiophenone salts, yielding the desired β-aminoketones . The reaction mixture, which initially forms two layers, soon becomes homogeneous, and the paraformaldehyde dissolves .


Molecular Structure Analysis

The molecular structure of 3-(Diethylamino)propiophenone is represented by the InChI string: InChI=1S/C13H19NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 . The Canonical SMILES representation is: CCN(CC)CCC(=O)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Diethylamino)propiophenone include a molecular weight of 205.30 g/mol, an XLogP3-AA of 2.3, a Hydrogen Bond Donor Count of 0, and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 6 .

Scientific Research Applications

Synthesis and Characterization in Phthalocyanines

3-(Diethylamino)propiophenone has been utilized in the synthesis of new phthalocyanines. Acar et al. (2012) synthesized new metal-free and metallophthalocyanines using a derivative of 3-(Diethylamino)propiophenone. These compounds were characterized for their aggregation behaviors in different solvents and concentrations, providing insights into their potential applications in materials science and chemistry (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).

Role in Anticancer Activity

Research by Uddin et al. (2020) explored the synthesis and characterization of Schiff bases involving 3-(Diethylamino)propiophenone. These compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer treatment (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020).

Inhibitory Activity Toward Human Leukocyte Elastase

Gütschow et al. (1999) synthesized a series of 2-(diethylamino)thieno1,3ŏxazin-4-ones, which showed inhibitory activity toward human leukocyte elastase, indicating potential therapeutic applications in treating diseases related to elastase activity (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Antiplatelet Activity

Mazzei et al. (1990) studied compounds including 2-(diethylamino)-7-ethoxychromone, synthesized from 3-(diethylamino)propiophenone, for their antiplatelet activities. These findings contribute to the understanding of potential therapeutic applications in cardiovascular diseases (Mazzei, Sottofattori, Braccio, Balbi, Leoncini, Buzzi, & Maresca, 1990).

Formation of Carbon-Nitrogen Bond in Saturated Ketones

Ueno, Shimizu, and Kuwano (2009) demonstrated the use of propiophenone derivatives in catalyzing the formation of a carbon-nitrogen bond at the beta position of saturated ketones. This research is significant in organic synthesis and chemical engineering (Ueno, Shimizu, & Kuwano, 2009).

Visualization of Thiophenol

Shen etal. (2020) developed a ratiometric fluorescent probe using a derivative of 3-(Diethylamino)propiophenone for detecting thiophenol in environmental and biological systems. This probe showed high selectivity and potential for practical applications in environmental monitoring and cell imaging (Shen, Dai, Zhang, Zhang, Zhang, Liu, Tang, & Li, 2020).

Proton Polarizability in Hydrogen-Bonded Systems

Brzeziński et al. (1994) synthesized 3-diethylaminomethyl-2,2′-biphenol, a derivative of 3-(Diethylamino)propiophenone, and studied its application in creating a system with large proton polarizability. This research contributes to understanding proton pathways in systems like bacteriorhodopsin (Brzeziński, Radziejewski, Olejnik, & Zundel, 1994).

Asymmetric Synthesis of 3-Hydroxy-3-Phenylvaleric Acid

Mitsui and Kudo (1967) explored the condensation of propiophenone with various acetates using diethyl aminomagnesium bromide, leading to the synthesis of 3-hydroxy-3-phenylvaleric acid. This research is significant in the field of asymmetric synthesis and pharmaceutical applications (Mitsui & Kudo, 1967).

Plant Growth Retardant Activity

Sharma and Jagdeo (2004) demonstrated the application of derivatives of 3-(Diethylamino)propiophenone in creating compounds with plant growth retardant activity. This research contributes to agricultural science and plant growth regulation (Sharma & Jagdeo, 2004).

Mechanism of Action

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It has been reported that a similar compound, 3-(diethylamino)propylamine, is an effective deprotection agent in both manual and automated solid-phase peptide synthesis . This suggests that 3-(Diethylamino)-1-phenylpropan-1-one may interact with its targets in a similar manner, leading to changes in the biochemical processes.

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways .

Pharmacokinetics

A study on a similar compound, 3,3’-diindolylmethane (dim), has shown that it has significant effects on the gene expression of phase ii drug metabolizing enzymes .

Result of Action

Based on the properties of similar compounds, it may have significant effects on cellular processes, potentially influencing the function of various enzymes and receptors .

Action Environment

The action, efficacy, and stability of 3-(Diethylamino)-1-phenylpropan-1-one can be influenced by various environmental factors. For instance, the solvent used can affect the effectiveness of similar compounds in solid-phase peptide synthesis . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the compound’s action.

Safety and Hazards

3-(Diethylamino)propiophenone is toxic if swallowed and causes skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-(diethylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-14(4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTCGYARZGKANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240187
Record name 3-(Diethylamino)propiophenone
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)propiophenone

CAS RN

94-38-2
Record name 3-(Diethylamino)-1-phenyl-1-propanone
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Record name 3-(Diethylamino)propiophenone
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Record name Diethylaminopropiophenone
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Record name 3-(Diethylamino)propiophenone
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Record name 3-(diethylamino)propiophenone
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Record name 3-(Diethylamino)-1-phenylpropan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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